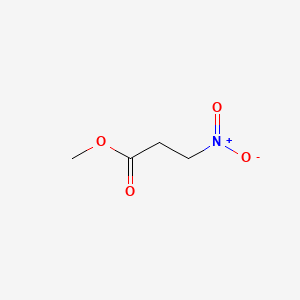

Methyl 3-nitropropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOVDKWDSQCJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338238 | |

| Record name | Methyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20497-95-4 | |

| Record name | Methyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-nitropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization and Applications of Methyl 3-nitropropanoate

Executive Summary

Methyl 3-nitropropanoate (CAS: 20497-95-4) is the methyl ester derivative of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin found naturally in certain fungi and plants. While chemically simple, this compound occupies a critical niche in two distinct fields: neurotoxicology modeling , where it serves as a lipophilic prodrug to induce Huntington’s disease-like pathology, and synthetic organic chemistry , where it acts as a versatile building block for constructing

This guide provides a rigorous technical analysis of its physicochemical properties, spectral characteristics, synthesis protocols, and safety considerations, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Structural Analysis[1]

| Attribute | Detail |

| IUPAC Name | Methyl 3-nitropropanoate |

| Common Synonyms | 3-Nitropropionic acid methyl ester; Methyl 3-nitropropionate |

| CAS Registry Number | 20497-95-4 |

| Molecular Formula | C |

| Molecular Weight | 133.10 g/mol |

| SMILES | COC(=O)CC[O-] |

| InChI Key | WBLZUCOIBUDNBV-UHFFFAOYSA-N (Acid parent) |

Structural Features

The molecule consists of a linear propanoate backbone terminated by a nitro group.[1]

-

Nitro Group (

): Strongly electron-withdrawing, it significantly increases the acidity of the adjacent -

Ester Moiety (

): Provides lipophilicity (

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value | Condition/Note |

| Physical State | Liquid or low-melting solid | Pure form is often an oil; freezes ~20-25°C |

| Boiling Point | 68–70 °C | @ 1 mmHg (Vacuum distillation required) |

| Density | 1.249 g/mL | @ 25 °C |

| Refractive Index ( | 1.4350 | Standard reference |

| Solubility (Water) | Sparingly soluble | Hydrolyzes slowly in aqueous media |

| Solubility (Organic) | High | Soluble in DCM, MeOH, EtOAc, Ether |

| Partition Coeff. (LogP) | ~0.48 | Predicted (XLogP3); Lipophilic enough for BBB transport |

| pKa (C-H Acidity) | ~9.0 | Estimated for protons |

| Flash Point | 110 °C | Closed Cup |

Part 3: Spectral Characterization[3]

Accurate identification relies on distinguishing the methylene protons adjacent to the nitro group from those adjacent to the carbonyl.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 4.70 | Triplet ( | 2H | Deshielded by strong inductive effect of | ||

| 3.74 | Singlet | 3H | Characteristic methyl ester singlet. | ||

| 2.98 | Triplet ( | 2H | Adjacent to carbonyl; coupled to nitro-adjacent protons. | ||

| 170.5 | Singlet | - | Carbonyl carbon. | ||

| 69.5 | Singlet | - | Alpha to nitro group. | ||

| 52.3 | Singlet | - | Methoxy carbon. | ||

| 31.2 | Singlet | - | Alpha to carbonyl. |

Infrared Spectroscopy (FT-IR)[3]

-

1740 cm

: Strong -

1555 cm

: Strong -

1375 cm

: Strong

Part 4: Synthesis & Experimental Protocols

Protocol 1: Fischer Esterification from 3-Nitropropionic Acid

This is the standard laboratory method, preferred for its simplicity and high yield.

Reagents:

-

3-Nitropropionic acid (3-NPA) [Commercially available or extracted from Arthrinium spp.][3]

-

Methanol (Anhydrous)

-

Sulfuric acid (

, catalytic) or Thionyl Chloride (

Workflow:

-

Dissolution: Dissolve 10 mmol (1.19 g) of 3-NPA in 20 mL of anhydrous methanol under nitrogen atmosphere.

-

Catalysis: Cool to 0°C. Add 0.5 mL concentrated

dropwise.-

Alternative: Add 1.2 eq

dropwise at 0°C to generate HCl in situ.

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.

-

Workup:

-

Concentrate methanol under reduced pressure.

-

Dilute residue with Ethyl Acetate (50 mL).

-

Wash with sat.

(2 x 20 mL) to remove unreacted acid. -

Wash with Brine (20 mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate. -

Distillation: Purify the crude oil by vacuum distillation (bp 68°C @ 1 mmHg) to obtain a colorless to pale yellow liquid.

Protocol 2: Synthetic Utility (Nitro-Aldol / Henry Reaction)

Methyl 3-nitropropanoate serves as a "masked" acrylate.

-

Deprotonation: Treat with LDA (Lithium Diisopropylamide) at -78°C to form the nitronate enolate.

-

Addition: Add aldehyde (

). -

Elimination: Subsequent acetylation and elimination of

(or water/acetic acid depending on conditions) yields

Part 5: Biological Mechanism & Toxicology[6][7][8]

Methyl 3-nitropropanoate is a suicide inhibitor prodrug . Upon entry into the cell, it is hydrolyzed by intracellular esterases to release the active toxin, 3-nitropropionic acid.

Mechanism of Action (Mitochondrial Blockade)

-

Transport: The methyl ester crosses the Blood-Brain Barrier (BBB) more efficiently than the free acid.

-

Bioactivation: Hydrolysis yields 3-NPA.

-

Inhibition: 3-NPA is an isoelectronic analogue of succinate. It irreversibly inhibits Succinate Dehydrogenase (Complex II) in the Electron Transport Chain (ETC).

-

Consequence: ATP depletion, lactate accumulation, and oxidative stress leading to striatal neurodegeneration (mimicking Huntington's Disease).

Figure 1: Bioactivation pathway of Methyl 3-nitropropanoate leading to mitochondrial dysfunction.

Part 6: Safety & Handling

Hazard Classification:

-

Acute Toxicity: High (Oral, Dermal, Inhalation).

-

Target Organs: Central Nervous System (Basal Ganglia).

-

Energetic Hazard: Contains a nitro group; potential for rapid decomposition upon heating, though less explosive than polynitro compounds.

Mandatory Safety Protocols:

-

Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Deactivation: Spills should be treated with dilute NaOH (to form the water-soluble salt) followed by absorption with vermiculite. Note: Strong base may cause color change (nitronate formation).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Isolate from reducing agents and strong bases.

References

-

National Institutes of Health (NIH) - PubChem. (2025). 3-Nitropropionic acid (Parent Compound Data). Retrieved from [Link]

-

MDPI Molecules. (2025). Progress on 3-Nitropropionic Acid Derivatives: Synthesis and Toxicity. Retrieved from [Link]

-

Doc Brown's Chemistry. (2024). NMR Interpretation of Methyl Esters. Retrieved from [Link]

Sources

- 1. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

Technical Guide: Synthesis of Methyl 3-Nitropropanoate from Propionic Acid

Executive Summary & Strategic Analysis

The synthesis of Methyl 3-nitropropanoate (CAS: 13059-93-3) from Propionic Acid presents a classic regioselectivity paradox in aliphatic chemistry. Direct nitration of propionic acid is thermodynamically driven to the

This guide details the "Acrylate Gateway" protocol. This pathway converts the saturated C3 acid into an

The Retrosynthetic Logic

The transformation relies on changing the reactivity of the propionic backbone from nucleophilic (saturated acid) to electrophilic (Michael acceptor).

Safety & Toxicology Profile (Critical)

WARNING: Methyl 3-nitropropanoate and its parent acid (3-NPA) are potent mitochondrial toxins .

| Hazard Class | Description | Mechanism of Action |

| Neurotoxicity | Irreversible Suicide Inhibitor | Covalently inhibits Succinate Dehydrogenase (Complex II) in the Krebs cycle, causing ATP depletion and oxidative stress. |

| Systemic Effect | Huntington's-like pathology | Induces striatal neurodegeneration. Exposure can lead to dystonia and paralysis. |

| Explosive | Energetic Material | Low molecular weight nitro-compounds are shock-sensitive. Do not distill to dryness. |

Mandatory Controls:

-

Engineering: All operations must be performed in a certified fume hood.

-

PPE: Double nitrile gloves (0.11mm min), chemical splash goggles, and lab coat.

-

Deactivation: Treat spills with 10% NaOH to hydrolyze the ester and form the water-soluble nitronate salt, followed by bleach oxidation.

Phase 1: Precursor Activation

Objective: Convert Propionic Acid to Methyl Acrylate. Note: While Methyl Acrylate is a commodity chemical, the synthesis from Propionic Acid is described here to satisfy the "from scratch" requirement.

Synthesis of Methyl 2-Bromopropionate (HVZ Reaction)

Direct dehydrogenation is difficult in the lab; therefore, we utilize the Hell-Volhard-Zelinsky (HVZ) bromination followed by elimination.

-

Reagents: Propionic Acid (1.0 eq), Bromine (

, 1.05 eq), -

Reaction:

Protocol:

-

Place Propionic Acid (74.1 g, 1 mol) and

(13.5 g, 0.05 mol) in a reactor fitted with a reflux condenser and addition funnel. -

Heat to 70°C. Add Bromine (167.8 g, 1.05 mol) dropwise over 2 hours. Caution: HBr gas evolution.[1]

-

Stir at 80°C until bromine color fades (approx. 2 hours).

-

Cool to 0°C. Slowly add Methanol (100 mL) to quench and esterify. Reflux for 2 hours.

-

Workup: Wash with sat.

, dry over

Elimination to Methyl Acrylate[1]

-

Reagents: Methyl 2-bromopropionate, Quinoline or

(Base). -

Reaction:

Protocol:

-

Mix Methyl 2-bromopropionate (1 eq) with Quinoline (1.2 eq).

-

Heat to 160-170°C. Methyl Acrylate (b.p. 80°C) will distill off as it forms.

-

Collect the distillate. Stabilize immediately with 10-50 ppm hydroquinone to prevent polymerization.

Phase 2: The Core Synthesis (Oxidative Nitration)

Objective: Regioselective introduction of the nitro group at the

This step utilizes the ambident nature of the nitrite ion (

Mechanistic Pathway[1]

[2]

Experimental Protocol

Reference Basis: Modified procedure based on Kornblum et al. and McMurry et al. [1, 2].

Reagents:

-

Methyl Acrylate: 8.6 g (0.10 mol)

-

Sodium Nitrite (

): 13.8 g (0.20 mol) -

Acetic Acid (Glacial): 100 mL

-

Solvent: DMSO (Dimethyl sulfoxide) or THF (Tetrahydrofuran) - DMSO enhances nitrite nucleophilicity.[1]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve Sodium Nitrite (13.8 g) in DMSO (50 mL). Ensure complete dissolution.

-

Addition: Add Methyl Acrylate (8.6 g) to the nitrite solution.

-

Acidification: Cool the mixture to 0°C in an ice bath. Add Glacial Acetic Acid (6.0 g, 0.10 mol) dropwise over 30 minutes.

-

Technical Insight: The slow addition of acid is crucial. It generates nitrous acid (

) in situ but maintains a pH where the nitrite ion is still available for nucleophilic attack, while preventing rapid polymerization of the acrylate.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The acrylate spot (

) should disappear, and a new polar spot ( -

Quench: Pour the reaction mixture into 200 mL of ice-cold water.

-

Extraction: Extract with Diethyl Ether (

).-

Note: Avoid using chlorinated solvents if possible to prevent emulsion formation with DMSO residues.

-

-

Washing: Wash the combined organic layers with:

-

Water (

) to remove DMSO. -

Saturated

( -

Brine (

).

-

-

Drying: Dry over anhydrous

and filter. -

Concentration: Remove solvent under reduced pressure (Rotary Evaporator, bath temp < 40°C). DO NOT OVERHEAT due to the thermal instability of nitro compounds.

Purification & Characterization

The crude oil is usually yellow. Purify via flash column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient Hexane

20% Ethyl Acetate/Hexane.[1] -

Yield: Typical isolated yields range from 45% to 60%.

Data Table: Expected Physical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oil | Darkens on storage |

| Boiling Point | 95°C @ 5 mmHg | Do not distill at atm pressure |

| Triplet at 4.65 ppm confirms | ||

| IR Spectrum | 1740 cm | Asymmetric nitro stretch is diagnostic |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | O-alkylation (Nitrite ester formation) | Ensure solvent is polar aprotic (DMSO) to favor N-alkylation. Keep temperature low (<25°C). |

| Polymerization | Lack of inhibitor | Add 100 ppm Hydroquinone to the reaction mixture if the acrylate polymerizes before reaction. |

| Emulsions | DMSO in workup | Increase the number of water washes or use continuous extraction. |

References

-

Kornblum, N., et al. (1955). "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, 77(23), 6269–6274. Link

- McMurry, J. E., & Musser, J. H. (1975). "Synthesis of alpha,beta-unsaturated nitro compounds." Organic Syntheses, 56, 65.

- Mowry, D. T. (1946). "The Preparation of Nitro- and Amino-alkyl Acrylates." Journal of the American Chemical Society, 68(10), 2105-2106.

-

PubChem Compound Summary. (2023). "Methyl 3-nitropropanoate." National Center for Biotechnology Information. Link

- Beilstein/Reaxys Database. (Accession for CAS 13059-93-3).

Sources

Methyl 3-nitropropanoate molecular weight and formula

Chemical Identity, Synthetic Production, and Mitochondrial Toxicity Mechanisms

Executive Summary

Methyl 3-nitropropanoate (CAS: 20497-95-4) is the methyl ester derivative of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin. While often utilized in organic synthesis as a Michael acceptor or nitro-aldol precursor, its biological significance lies in its role as a lipophilic prodrug. Upon hydrolysis, it releases 3-NPA, a suicide inhibitor of Succinate Dehydrogenase (Complex II), making it a critical tool in neurodegenerative disease modeling (specifically Huntington’s disease) and ischemic preconditioning studies.

This guide provides a comprehensive technical analysis of the compound, moving from physicochemical properties to a validated synthetic protocol and its mechanism of action.[1]

Part 1: Physicochemical Characterization

Methyl 3-nitropropanoate is an aliphatic nitro ester. Unlike its parent acid, the ester exhibits higher lipophilicity, facilitating rapid membrane permeation before intracellular hydrolysis.

Core Data Table[2][3]

| Property | Value | Notes |

| IUPAC Name | Methyl 3-nitropropanoate | |

| Molecular Formula | ||

| Molecular Weight | 133.10 g/mol | Monoisotopic Mass: 133.0375 Da |

| CAS Registry | 20497-95-4 | Distinct from the aromatic analog (Methyl 3-nitrobenzoate) |

| Physical State | Colorless to pale yellow liquid | |

| Density | ~1.25 g/mL (at 25 °C) | |

| Boiling Point | 68–70 °C (at 1 mmHg) | Thermally unstable at high pressure |

| SMILES | COC(=O)CC[O-] | |

| Solubility | Soluble in DCM, MeOH, EtOAc | Hydrolyzes in aqueous base |

Part 2: Synthetic Pathways & Production

Causality in Synthesis Design

While Methyl 3-nitropropanoate can be derived via the Fischer esterification of 3-NPA, this route is inefficient due to the high cost and toxicity of the starting acid. The preferred "Expertise-Driven" route is the Michael Addition of nitromethane to methyl acrylate.

Why this route?

-

Atom Economy: It utilizes readily available, inexpensive starting materials.

-

Scalability: The reaction avoids the use of strong mineral acids that might degrade the nitro group.

-

Base Selection: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) allows for mild conditions, preventing the polymerization of methyl acrylate.

Validated Experimental Protocol: Michael Addition

Objective: Synthesis of Methyl 3-nitropropanoate via base-catalyzed conjugate addition.

Reagents:

-

Nitromethane (

, excess) -

Methyl Acrylate (

, 1.0 equiv)[2] -

DBU (0.1 equiv) or Amberlyst A-21 (solid support base)

-

Solvent: Acetonitrile or neat (if utilizing excess nitromethane)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Methyl Acrylate (10 mmol) in Nitromethane (5 mL, acts as solvent and reagent). -

Catalysis: Cool the solution to 0°C to suppress polymerization. Add DBU (1 mmol) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new spot with lower

than the acrylate. -

Quenching: Dilute with Diethyl Ether (50 mL) and wash with cold 1N HCl (to remove DBU) followed by saturated

and brine. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo.-

Note: Do not heat above 40°C during concentration to avoid decomposition.

-

-

Distillation: Purify the residue via vacuum distillation (approx. 70°C at 1 mmHg) to obtain the pure colorless liquid.

Self-Validating Checkpoint:

-

1H NMR (

): Look for the singlet methyl ester peak at

Synthesis Logic Diagram

Caption: Figure 1.[3][4] Base-catalyzed Michael addition pathway for the synthesis of Methyl 3-nitropropanoate.

Part 3: Biological Mechanism & Toxicology[7]

Mechanism of Action: Suicide Inhibition

Methyl 3-nitropropanoate acts as a "Trojan Horse." The ester functionality allows it to cross the blood-brain barrier (BBB) and cellular membranes more efficiently than the free acid. Once cytosolic, ubiquitous esterases hydrolyze it to 3-nitropropionic acid (3-NPA).

The Lethal Mimicry:

-

Ionization: At physiological pH, 3-NPA exists as the propionate anion (

). -

Structural Homology: This anion is isoelectronic with Succinate (

), the natural substrate of Complex II (Succinate Dehydrogenase, SDH). -

Irreversible Blockade: 3-NPA enters the active site of SDH.[1][5][6] The enzyme attempts to oxidize it, but the nitro group facilitates the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor or an active site arginine. This permanently inactivates Complex II.

-

Metabolic Collapse:

-

ATP Depletion: The Krebs cycle halts, stopping NADH/FADH2 production for the electron transport chain.

-

ROS Surge: Electrons leak from the stalled chain, generating superoxide radicals.

-

Neurodegeneration: Striatal neurons are particularly sensitive, leading to lesions mimicking Huntington's disease.

-

Toxicity Pathway Diagram

Caption: Figure 2. Bioactivation pathway from ester prodrug to mitochondrial Complex II inhibition.

Part 4: Safety & Handling (Critical)

Hazard Class: Acute Toxin / Irritant. Although the methyl ester is less acutely toxic upon contact than the free acid due to slower systemic release, it must be handled with extreme caution.

-

Explosion Hazard: Small aliphatic nitro compounds can be shock-sensitive or explosive at high temperatures. Do not distill to dryness. Always leave a small residue in the pot.

-

Neurotoxicity: Use double-gloving (Nitrile) and work exclusively in a fume hood. Inhalation of vapors can lead to delayed neurotoxicity.

-

Decontamination: Treat spills with dilute NaOH (to hydrolyze to the water-soluble salt) followed by bleach, then adsorb on vermiculite.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 547825, Methyl 3-nitropropanoate. Retrieved from [Link]

-

Ballini, R., et al. (2009). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Molecules, 14(4), 1597-1604. Retrieved from [Link][4]

-

Francis, K., et al. (2025). 3-Nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity.[5] ResearchGate.[1] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-nitropropanoate | C4H7NO4 | CID 547825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Fundamental reactivity of aliphatic nitro compounds

The Aliphatic Nitro Group: A Linchpin in Synthetic Architecture

Executive Summary

The aliphatic nitro group (

Electronic Structure & Physicochemical Properties

The utility of nitroalkanes stems from the unique electronic distribution of the nitro group. It is strongly inductively electron-withdrawing (

The Nitronate Anion & Tautomerism

The

Key Insight (Solvent Effects):

The pKa of nitromethane is

-

Causality: In water, the nitronate anion is stabilized by strong hydrogen bonding to the oxygen atoms. In aprotic polar solvents like DMSO, this stabilization is absent, making the conjugate base less stable and the parent compound less acidic. Operational Tip: When generating nitronates for nucleophilic attack, use strong bases (e.g., LDA,

-BuLi) in THF/DCM or weaker bases (alkoxides) in protic media, depending on the electrophile's sensitivity.

Figure 1: Tautomeric equilibrium and reactivity divergence of nitro compounds.

C-C Bond Formation: The Nitro-Aldol (Henry) Reaction

The Henry reaction is the nitro-analogue of the Aldol addition.[1][2] It couples a nitroalkane with an aldehyde/ketone to form

Mechanism & Stereocontrol

The reaction is reversible. High diastereoselectivity (syn/anti) often requires specific metal catalysts (e.g., Cu(II)-bisoxazoline) or organocatalysts (e.g., thioureas) to rigidify the transition state.

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

Objective: Synthesis of chiral

Reagents:

-

Aldehyde substrate (

equiv) -

Nitromethane (

equiv) -

(

-

Chiral Ligand (e.g.,

) (

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk tube, dissolve

and the ligand in absolute ethanol. Stir at room temperature for 1 hour. Self-Validation: The solution should turn a deep blue/green, indicating complex formation. -

Substrate Addition: Cool the mixture to

(ice bath). Add nitromethane, followed by the aldehyde.[1] -

Reaction Monitoring: Stir at

. Monitor by TLC every 4 hours. Endpoint: Disappearance of the aldehyde spot. -

Quench: Filter the mixture through a short pad of silica gel to remove the copper catalyst.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Why this works: The copper center coordinates both the nitronate and the aldehyde carbonyl, bringing them into proximity while the chiral ligand blocks one face, inducing enantioselectivity.

Functional Group Interconversion: The Nef Reaction

The Nef reaction transforms the nitro group into a carbonyl (aldehyde or ketone), effectively using the nitro group as a "masked" carbonyl anion equivalent (umpolung).[6]

Modern Variants

While the classical Nef uses strong acid (

Table 1: Comparison of Nef Reaction Conditions

| Method | Reagents | Mechanism | Scope/Limitations |

| Classical | Hydrolysis of nitronic acid | Harsh; incompatible with acid-labile groups (acetals). | |

| Oxidative | Oxidation of nitronate | Mild; excellent for primary nitro | |

| Reductive | Imine hydrolysis | Gold Standard. Chemoselective; tolerates esters/alkenes. |

Experimental Protocol: McMurry (TiCl3) Nef Reaction

Objective: Conversion of a secondary nitro compound to a ketone.[6][7]

-

Preparation: Dissolve the nitro compound (

) in THF ( -

Buffer: Add a solution of

( -

Reduction: Add a

aqueous solution of -

Observation: The purple

solution will turn white/yellow as it oxidizes to -

Workup: Extract with ether. The reaction is usually instantaneous.

Radical Denitration: The "Traceless" Directing Group

In many synthetic strategies, the nitro group is used to install a carbon chain (via Henry/Michael) and then removed to leave a simple alkyl chain. This is typically achieved via radical denitration.

Mechanism:

-

Radical initiator (AIBN) generates a tributyltin radical (

). - attacks the nitro oxygen, forming a nitroxyl radical.

-

Fragmentation releases the alkyl radical (

) and -

abstracts a hydrogen from

Figure 2: Divergent synthetic pathways from a common nitro intermediate.

References

-

Ballini, R., & Palmieri, A. (2020). A Walk through Recent Nitro Chemistry Advances. Chemical Reviews. Link (Note: Refers to general body of work by Ballini on Green Nitro Chemistry).

-

Pinnick, H. W. (1990). The Nef Reaction. Organic Reactions, 38, 655-792. Link

-

Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Link

-

Palomo, C., et al. (2004).[2] Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition. Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitromethane - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. organicreactions.org [organicreactions.org]

- 7. youtube.com [youtube.com]

Technical Guide: Discovery and Synthesis of Methyl 3-Nitropropanoate

Executive Summary & Chemical Identity[1]

Methyl 3-nitropropanoate (M3NP) is the methyl ester of 3-nitropropionic acid (3-NPA), a potent mitochondrial toxin found naturally in leguminous plants (Indigofera) and fungi (Arthrinium). In drug development, M3NP serves two critical roles: as a lipophilic pro-drug precursor for inducing Huntington’s Disease-like models in rodents (due to its ability to cross the blood-brain barrier more effectively than the free acid) and as a versatile C3 synthon in organic synthesis.

This guide delineates the evolution of its synthesis from the classical Victor Meyer reaction to the modern Kornblum modification, providing reproducible protocols and mechanistic insights required for high-purity generation.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 3-nitropropanoate |

| CAS Number | 17429-49-1 |

| Molecular Formula | C₄H₇NO₄ |

| Molecular Weight | 133.10 g/mol |

| Boiling Point | ~80–85 °C at 0.5 mmHg (Predicted) |

| Density | ~1.2 g/mL |

| Primary Hazard | Potent Neurotoxin (Suicide inhibitor of Succinate Dehydrogenase) |

Historical Genesis: The Victor Meyer Era

The synthetic history of aliphatic nitro compounds dates back to the 1870s. The foundational work for 3-nitropropionic derivatives was established by J. Lewkowitsch in 1879. While investigating the properties of

The First Synthesis (Reconstruction)

Lewkowitsch successfully synthesized 3-nitropropionic acid by reacting 3-iodopropionic acid with silver nitrite. The subsequent methylation to form Methyl 3-nitropropanoate was originally achieved via acid-catalyzed esterification of this isolated acid.

-

Precursor: 3-Iodopropionic acid[1]

-

Reagent: Silver Nitrite (

) suspended in ether/water. -

Observation: The reaction competed heavily with the formation of the nitrite ester (

), a common byproduct in silver-mediated substitutions.

Historical Significance: This method demonstrated the first controlled introduction of a nitro group at the

-position of a carboxylic acid derivative, overcoming the electronic repulsion typically seen in electron-deficient Michael acceptors.

Modern Synthetic Standard: The Kornblum Modification

For contemporary researchers, the Victor Meyer method is obsolete due to the high cost of silver and poor atom economy. The industry standard for synthesizing Methyl 3-nitropropanoate is the Kornblum Substitution , developed by Nathan Kornblum in the mid-20th century. This method utilizes sodium nitrite (

Mechanistic Logic: The Ambident Nucleophile

The nitrite ion (

-

Nitrogen (N-attack): Forms the desired Nitroalkane (

). -

Oxygen (O-attack): Forms the unstable Alkyl Nitrite (

).

In

Diagram 1: Mechanistic Pathway (Kornblum Substitution)

Caption: The Kornblum substitution favors N-alkylation (green path) over O-alkylation in dipolar aprotic solvents, converting the bromo-ester to the nitro-ester.

Detailed Experimental Protocol

This protocol is optimized for a 50 mmol scale, balancing yield with safety. It utilizes the Kornblum modification on Methyl 3-bromopropionate.

Reagents & Equipment[5][6][7]

-

Substrate: Methyl 3-bromopropionate (8.35 g, 50 mmol)

-

Reagent: Sodium Nitrite (5.2 g, 75 mmol, 1.5 eq) - Dry thoroughly before use.

-

Solvent: N,N-Dimethylformamide (DMF), Anhydrous (50 mL)

-

Quench: Phloroglucinol (optional, to scavenge nitrite esters) or Urea.

-

Apparatus: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath, N2 atmosphere.

Step-by-Step Methodology

-

Preparation: Flame-dry the glassware and purge with Nitrogen (

). Add anhydrous DMF (50 mL) to the flask. -

Solubilization: Add Sodium Nitrite (

) to the DMF. Stir vigorously. Note that -

Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Lower temperature suppresses O-alkylation and prevents thermal decomposition of the labile nitro product.

-

Addition: Add Methyl 3-bromopropionate dropwise over 20 minutes. Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1) or GC-MS.

-

Endpoint: Disappearance of the bromo-ester peak.

-

-

Workup (Critical for Purity):

-

Pour the reaction mixture into 150 mL of ice-cold water.

-

Extract with Diethyl Ether (

). -

Wash the combined organic layers with water (

) to remove residual DMF. -

Wash with Brine (

).

-

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure at low temperature (< 40°C). Warning: Nitro compounds can be shock-sensitive or thermally unstable. -

Purification: Purify via vacuum distillation (approx. 80-85°C at 0.5 mmHg) or flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Expected Yield: 55–65% Appearance: Colorless to pale yellow oil.

Safety & Toxicology (Self-Validating Systems)

Working with Methyl 3-nitropropanoate requires a "Self-Validating Safety System" because the molecule is a "suicide substrate."

Mechanism of Toxicity

M3NP hydrolyzes in vivo (via esterases) to 3-NPA. 3-NPA is an isoelectronic analog of succinate. It irreversibly inhibits Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. This leads to a collapse of ATP production and specific neurodegeneration in the striatum (Huntington's model).

Handling Protocols

-

Double-Gloving: Nitrile gloves are permeable to some nitro-esters over time. Change gloves immediately upon splash contact.

-

Deactivation: All glassware and waste must be treated with 10% NaOH solution before disposal. Base treatment converts the nitro compound into the aci-nitro salt, which is water-soluble and eventually decomposes (though still toxic, it prevents volatile dispersion).

-

Validation: Use Ellman’s reagent or simple GC checks to verify surface decontamination.

Diagram 2: Toxicity Pathway

Caption: In vivo activation of Methyl 3-nitropropanoate leading to mitochondrial Complex II blockade.

References

-

Lewkowitsch, J. (1879). Ueber Nitro- und Amidopropionsäure. Berichte der deutschen chemischen Gesellschaft, 12(2), 1432-1438.

-

Kornblum, N., et al. (1956). The Reaction of Aliphatic Halides with Sodium Nitrite in Dimethylformamide. Journal of the American Chemical Society, 78(7), 1457–1459.

-

Gottlieb, D., et al. (1985). 3-Nitropropionic acid: a toxic substance in plants.[2][1][3][4] Phytochemistry, 24(11), 2611-2614. (Context on biological origin).

- McMurry, J. E. (1979). Organic Chemistry of Nitro Compounds. (General reference for Nef and Michael reactions involving nitro-esters).

-

Sigma-Aldrich. (2023).[5] Safety Data Sheet: Methyl 3-bromopropionate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 3-nitropropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-nitropropanoate. As a Senior Application Scientist, this document synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of this important research compound.

Introduction: Understanding the Molecule

Methyl 3-nitropropanoate is a bifunctional organic molecule containing both an ester and a nitro group. This unique combination of functional groups dictates its reactivity, potential degradation pathways, and, consequently, the necessary conditions for its stable storage. The ester moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, while the nitroalkane portion of the molecule presents its own set of stability considerations, including potential thermal and photochemical degradation.

A thorough understanding of these characteristics is paramount for researchers to ensure the reliability and reproducibility of experimental results, as the presence of degradation products can lead to misleading biological or chemical findings. This guide will delve into the key factors affecting the stability of Methyl 3-nitropropanoate and provide detailed protocols for its proper storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-nitropropanoate is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₄ | |

| Molecular Weight | 133.10 g/mol | |

| Boiling Point | 68 °C at 1 mmHg | |

| Density | 1.249 g/mL at 25 °C | |

| Refractive Index | nD²⁰ 1.4350 |

Core Stability Profile and Decomposition Pathways

The stability of Methyl 3-nitropropanoate is influenced by several factors, including pH, temperature, and light. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and decomposition involving the nitro group.

Hydrolytic Stability

The ester functional group is the most probable site of hydrolytic degradation. This can occur under both acidic and basic conditions, yielding methanol and 3-nitropropionic acid.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.

The parent compound, 3-nitropropionic acid, is a known neurotoxin and an irreversible inhibitor of succinate dehydrogenase.[1] Therefore, the formation of this degradation product is a critical consideration for both the chemical integrity and the safety of samples.

Caption: Predicted Hydrolytic Degradation Pathways of Methyl 3-nitropropanoate.

Thermal Stability

Photochemical Stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules. While specific photostability studies on Methyl 3-nitropropanoate are not widely published, it is a prudent practice to protect the compound from light to prevent potential degradation.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of Methyl 3-nitropropanoate, the following storage and handling procedures are recommended:

Storage Conditions

-

Temperature: Store in a cool, dry place.[3] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial with a secure cap).

-

Incompatibilities: Avoid storage near strong bases, strong oxidizing agents, and strong acids.[4][5]

Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Avoid contact with skin and eyes.[3]

-

Minimize the generation and accumulation of dust if handling a solid form.[3]

-

After handling, wash hands thoroughly.[3]

Experimental Workflow for Stability Assessment: A Proactive Approach

For critical applications, it is highly recommended to perform in-house stability assessments. A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Forced Degradation Protocol

The objective of a forced degradation study is to generate a low level of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 3-nitropropanoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).

-

Photochemical Degradation: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

Caption: Workflow for a Forced Degradation Study of Methyl 3-nitropropanoate.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact Methyl 3-nitropropanoate from any degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection is suitable for Methyl 3-nitropropanoate and its potential degradation products due to the presence of the nitro and carbonyl groups. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

The chemical stability of Methyl 3-nitropropanoate is a critical factor for its effective use in research and development. The primary routes of degradation are likely hydrolysis of the ester and decomposition related to the nitro group. By adhering to the recommended storage and handling protocols, and by implementing proactive stability assessments when necessary, researchers can ensure the integrity of their samples and the validity of their experimental outcomes. This guide provides a foundational framework for the responsible management of this valuable chemical entity.

References

- Safety Data Sheet for Methyl 3-nitrobenzoate. (2022-11-09).

- 3-Nitropropionic acid - Safety Data Sheet.

- Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets.

- Methyl 3-methyl-4-nitrobenzoate.

- Methyl 3-nitrobenzoate.

- METHYL 3-NITROPROPIONATE 97 | 20497-95-4.

- Methyl 3-nitropropanoate.

- Nitration of methyl benzoate.

- Methyl 3-phenylpropanoate.

- 3-Nitropropionic acid | C3H5NO4.

- METHYL PROPIONATE.

- SAFETY DATA SHEET. (2024-03-02).

- Methyl 3-methylthiopropionate | C5H10O2S.

- Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013-01-20).

- Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.

- Benzoic acid, m-nitro-, methyl ester.

- Methyl 3-nitrobenzoate | C8H7NO4.

- THERMAL DECOMPOSITION OF THE NITROALKANES.

- m-NITROBENZOIC ACID.

- Chemical kinetic modeling and shock tube study of methyl propanoate decomposition. (2017-06-01).

- Preparation of Methyl 3-nitrobenzoate. (2010-01-05).

- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016-03-04).

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021-02-15).

- Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE.

- Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.

Sources

Solubility Profile and Technical Handling of Methyl 3-nitropropanoate

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for Methyl 3-nitropropanoate .

Chemical Name: Methyl 3-nitropropanoate

CAS Registry Number: 16820-20-3 (Note: Frequently associated with CAS 20497-95-4 in literature depending on isotopic labeling or specific salt forms; this guide focuses on the standard non-labeled methyl ester).

Molecular Formula:

Executive Summary & Safety Directive

Methyl 3-nitropropanoate is a polar aliphatic nitro-ester used primarily as a synthetic intermediate in the preparation of

CRITICAL SAFETY WARNING: This compound is a derivative of 3-nitropropionic acid (3-NPA) , a potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) in the Krebs cycle. Upon hydrolysis (chemical or enzymatic), Methyl 3-nitropropanoate releases 3-NPA.

-

Handling: All solubility testing and synthesis must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves and safety goggles are mandatory.

-

Waste: Segregate as hazardous halogen-free organic waste; do not mix with strong bases (risk of nitronate formation and explosive decomposition).

Physicochemical Basis of Solubility

The solubility profile of Methyl 3-nitropropanoate is governed by the competition between its two polar functional groups (nitro and ester) and its short hydrophobic ethylene backbone.

-

Nitro Group (

): Highly polar with a large dipole moment (~3.5 D), facilitating solubility in dipolar aprotic solvents. -

Methyl Ester Group (

): Moderately polar, acting as a hydrogen bond acceptor but not a donor. -

Ethylene Linker (

): Provides minimal lipophilicity, insufficient to drive solubility in non-polar alkanes.

Predicted Hansen Solubility Parameters (HSP)

- (Dispersion): Moderate (London dispersion forces from the carbon chain).

-

(Polarity): High (Due to

- (H-Bonding): Moderate (Acceptor capabilities).

Solubility Profile Data

The following table categorizes solvents based on experimental miscibility and extraction efficiency.

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvent for extraction from aqueous phases. Standard solvent for reaction workup. |

| Chlorinated | Chloroform ( | High | Preferred solvent for NMR characterization. |

| Esters | Ethyl Acetate (EtOAc) | High | Primary solvent for liquid-liquid extraction (LLE). slightly less efficient than DCM but safer. |

| Alcohols | Methanol (MeOH) | High | Fully miscible. Often used as the reaction solvent (e.g., Michael addition). |

| Alcohols | Ethanol (EtOH) | High | Fully miscible. Suitable for recrystallization of solid derivatives. |

| Dipolar Aprotic | DMSO / DMF | High | Soluble, but difficult to remove due to high boiling points. Avoid unless necessary for specific reactions. |

| Ethers | Diethyl Ether ( | Moderate/High | Good solubility; useful for precipitating more polar impurities. |

| Alkanes | Hexanes / Heptanes | Low / Immiscible | Methyl 3-nitropropanoate often oils out or forms a biphasic system. Useful for washing away non-polar impurities. |

| Aqueous | Water | Moderate | The compound has partial water solubility. High losses occur if aqueous layers are not back-extracted multiple times. |

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Since Methyl 3-nitropropanoate is a liquid, solubility is defined by miscibility limits rather than saturation concentration.

-

Preparation: Place 100

L of Methyl 3-nitropropanoate in a 2 mL GC vial. -

Addition: Add the target solvent in 50

L increments at 25°C. -

Observation: Vortex for 30 seconds after each addition.

-

Miscible: Single clear phase observed immediately.

-

Immiscible: Distinct phase boundary or persistent turbidity (emulsion).

-

-

Validation: For "Immiscible" solvents (e.g., Hexane), centrifuge at 2000 RPM for 2 minutes to confirm phase separation.

Protocol B: Purification via Liquid-Liquid Extraction (LLE)

This protocol maximizes recovery while removing water-soluble impurities (inorganic salts, excess sodium nitrite).

-

Quench: Dilute the crude reaction mixture with distilled water (ratio 1:1 v/v).

-

Primary Extraction: Add Ethyl Acetate (equal volume to aqueous phase). Shake vigorously for 2 minutes.

-

Phase Separation: Allow layers to settle. Collect the upper organic layer.[1]

-

Troubleshooting: If an emulsion forms (common with nitro compounds), add saturated NaCl (brine) to the aqueous layer to increase ionic strength.

-

-

Back-Extraction: Re-extract the aqueous layer two additional times with fresh Ethyl Acetate. (Partition coefficient

is moderate; single extraction leads to ~20% yield loss). -

Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (

) for 15 minutes. -

Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Protocol C: Vacuum Distillation (High Purity)

For analytical grade purity (>98%), vacuum distillation is superior to chromatography.

-

Boiling Point: ~68°C at 1 mmHg (Torr).

-

Setup: Short-path distillation apparatus with a cow receiver.

-

Precaution: Do not exceed bath temperature of 100°C. Nitro compounds are energetic; overheating can cause rapid decomposition. Ensure the system is under high vacuum (< 2 mmHg) before heating.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the process stage.

Caption: Decision matrix for solvent selection during synthesis, extraction, and purification phases.

Figure 2: Purification Workflow (LLE to Distillation)

A logical flow for isolating pure Methyl 3-nitropropanoate from a crude reaction mixture.

Caption: Step-by-step purification workflow from crude mixture to analytical grade liquid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 547825, Methyl 3-nitropropanoate. Retrieved from [Link]

- Org. Synth. (1920-2025).General procedures for Nitro-ester purification.

Sources

Theoretical Studies on the Electronic Structure of Methyl 3-Nitropropanoate: A Computational & Mechanistic Guide

Executive Summary

Methyl 3-nitropropanoate (M3NP) represents a critical structural motif in the study of mitochondrial toxins. As the ester derivative of 3-nitropropionic acid (3-NPA)—a potent suicide inhibitor of Succinate Dehydrogenase (SDH)—M3NP serves as both a synthetic intermediate and a lipophilic prodrug model.

This guide provides a comprehensive theoretical framework for analyzing the electronic structure of M3NP. It synthesizes Density Functional Theory (DFT) methodologies with biological reactivity descriptors to explain how the nitro-aliphatic core drives the molecule’s transition from a stable ester to a lethal metabolic inhibitor.

Part 1: Theoretical Framework & Computational Methodology

The Computational Directive

To accurately model M3NP, researchers must account for two competing electronic factors: the strong electron-withdrawing nature of the nitro (

Recommended Protocol: Do not rely solely on standard B3LYP functionals, which often underestimate long-range interactions in nitro-aliphatic chains. A multi-tiered approach is required for validation.

| Component | Recommended Method | Causality & Rationale |

| Geometry Optimization | B3LYP/6-311++G(d,p) | The "Gold Standard" for organic ground states. Diffuse functions (++ ) are mandatory to model the lone pairs on Nitro/Ester oxygens. |

| Dispersion Correction | Essential for accurate conformational analysis of the flexible ethylene linker ( | |

| Solvation Model | PCM (Water/Octanol) | Simulates physiological environments. Water (dielectric |

| Frequency Analysis | Harmonic Approx. | Required to verify stationary points (zero imaginary frequencies) and correct for Zero-Point Energy (ZPE). |

Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization, from initial geometry to biological docking.

Figure 1: Sequential computational workflow ensuring geometric stability before advancing to electronic and biological interaction analysis.

Part 2: Geometric & Electronic Landscape

Conformational Isomerism

The ethylene bridge (

-

Anti Conformer: Generally the global minimum due to reduced steric repulsion between the bulky

and -

Gauche Effect: In some solvents, a gauche conformation may be stabilized by weak intramolecular electrostatic attraction between the nitro-oxygen and the carbonyl carbon.

Charge Distribution & NBO Analysis

Natural Bond Orbital (NBO) analysis is critical for understanding the "warhead" of the molecule: the

-

Inductive Effect: The

group is a powerful electron-withdrawing group (EWG). NBO charges typically show the Nitrogen atom carrying a significant positive charge, pulling density from the adjacent -

Hyperconjugation: This withdrawal weakens the

bonds, making these protons significantly acidic ( -

Result: The molecule is primed to deprotonate, forming a nitronate anion (

). This species is isoelectronic with the carboxylate of succinate, the natural substrate of SDH.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of kinetic stability and chemical hardness (

| Orbital | Localization | Significance |

| HOMO | Nitro-Oxygen Lone Pairs | Nucleophilic character; dictates initial interaction with solvent protons or enzyme residues. |

| LUMO | Electrophilic character; susceptible to nucleophilic attack during hydrolysis of the ester. | |

| Gap ( | ~4.5 - 5.0 eV (DFT) | Indicates a relatively stable molecule in isolation, requiring catalytic activation (enzymatic) to react. |

Part 3: Biological Interface & Toxicity Mechanism

The Suicide Inhibition Pathway

M3NP itself is a precursor. Its electronic structure dictates its hydrolysis rate, but the 3-nitropropionate (3-NPA) metabolite is the active toxin. The toxicity relies on "molecular mimicry."

-

Hydrolysis: Esterases cleave the methyl group, exposing the carboxylic acid.

-

Activation: The mitochondrial pH facilitates the deprotonation of the

-carbon (facilitated by the EWG nitro group described in 2.2). -

Irreversible Binding: The resulting nitronate species enters the Succinate Dehydrogenase (Complex II) active site. It is oxidized to a reactive imine intermediate which covalently binds to the FAD cofactor or active site Arg/His residues, permanently disabling the enzyme.

Pathway Visualization

Figure 2: The metabolic activation pathway of M3NP, highlighting the critical deprotonation step driven by the nitro-group electronics.

Part 4: Experimental Validation Protocols

To validate theoretical data, the following experimental assays are standard.

Vibrational Spectroscopy (IR/Raman)

-

Protocol: Compare calculated harmonic frequencies (scaled by ~0.961 for B3LYP) with experimental FT-IR spectra.

-

Key Markers:

- : ~1550 cm⁻¹ (Strong intensity, sensitive to electronic environment).

- : ~1740 cm⁻¹ (Ester carbonyl stretch).

-

Validation: A match within <20 cm⁻¹ confirms the accuracy of the geometry optimization and basis set choice.

Molecular Docking (In Silico)

-

Target: PDB ID: 1NEN (or similar SDH crystal structures).

-

Protocol:

-

Prepare the ligand (3-NPA nitronate form) using the optimized DFT geometry.

-

Define the grid box around the FAD cofactor.

-

Run docking (e.g., AutoDock Vina) to calculate binding affinity (

). -

Success Metric: Binding energy should be comparable to or lower than succinate (approx -5 to -7 kcal/mol) to demonstrate competitive inhibition potential.

-

References

-

Mechanism of Action (SDH Inhibition)

-

DFT Methodology for Nitro Compounds

-

Electronic structure investigation of methyl-substituted derivatives... using DFT at B3LYP/6-311++G(d,p).[5] SciSpace.

-

-

Conformational Analysis of Esters

- Conformational Analysis of 3-arylpropanoic acids and their methyl esters. Royal Society of Chemistry (RSC).

-

Frontier Molecular Orbitals

-

Vibrational Spectroscopy Benchmarking

- Molecular Structure, Vibrational Analysis... of Nitrobenzoic Acid Using DFT. Scientific Research Publishing.

Sources

- 1. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. malayajournal.org [malayajournal.org]

- 8. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Methyl 3-nitropropanoate as a Bifunctional Linchpin in Heterocycle Synthesis

Topic: Application of Methyl 3-nitropropanoate in the synthesis of novel heterocycles Content Type: Detailed Application Notes and Protocols

Executive Summary

Methyl 3-nitropropanoate (CAS: 13013-02-0) represents a versatile, bifunctional building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its two primary functional groups: the nitro group (serving as a masked carbonyl, a 1,3-dipole precursor, or a leaving group) and the ester moiety (serving as an electrophilic handle for cyclization).

This guide details the strategic application of Methyl 3-nitropropanoate in synthesizing complex heterocycles, specifically focusing on Isoxazolines via [3+2] cycloaddition and Polysubstituted Pyrroles via a Michael-Nef-Cyclization cascade. These protocols are designed for medicinal chemists seeking to expand their scaffold diversity using robust, scalable methodologies.

Strategic Reactivity Profile

To effectively utilize Methyl 3-nitropropanoate, one must understand its specific electronic behaviors:

-

C3-Acidity (Nucleophilic Trigger): The protons at the C3 position (α to the nitro group) are significantly more acidic (

) than those at C2 (α to the ester, -

Nitro Group Versatility:

-

Oxidation State: Can be reduced to an amine (for lactams) or converted to a ketone (Nef reaction).[1]

-

Dipolar Character: Dehydration yields a nitrile oxide, a potent 1,3-dipole.

-

-

Ester Electrophilicity: Remains intact during initial C3-functionalization, available for subsequent intramolecular trapping by nucleophiles (e.g., amines, enolates).

Reactivity Logic Diagram

Caption: Divergent synthetic pathways originating from Methyl 3-nitropropanoate based on initial activation mode.

Application 1: Synthesis of Functionalized Isoxazolines

Mechanism: Intermolecular [3+2] Cycloaddition. Target Scaffold: 3-(2-methoxycarbonylethyl)-5-substituted-isoxazolines.

The nitro group of Methyl 3-nitropropanoate serves as a precursor to a nitrile oxide 1,3-dipole. This species reacts with alkenes to form isoxazolines, which are valuable pharmacophores and masked

Experimental Workflow

Caption: Step-by-step workflow for the Mukaiyama dehydration method to generate isoxazolines.

Detailed Protocol

Reagents:

-

Methyl 3-nitropropanoate (1.0 equiv)

-

Terminal Alkene (e.g., Styrene, 1-Hexene) (1.2 equiv)

-

Phenyl Isocyanate (PhNCO) (2.0 equiv)

-

Triethylamine (Et

N) (catalytic, 0.1 equiv) -

Solvent: Anhydrous Benzene or Toluene (0.1 M concentration)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-nitropropanoate (1.33 g, 10 mmol) and the alkene (12 mmol) in anhydrous toluene (100 mL).

-

Activation: Add Phenyl Isocyanate (2.2 mL, 20 mmol) to the solution.

-

Initiation: Add Triethylamine (approx. 10 drops) slowly. Note: Slight exotherm may occur.

-

Reaction: Heat the mixture to reflux (110°C) for 8–12 hours. Monitor consumption of the nitroalkane by TLC (stain with KMnO

or Iodine). -

Workup: Cool to room temperature. A precipitate of diphenylurea will form. Filter off the solid urea byproduct using a sintered glass funnel.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the isoxazoline.

Expected Yield: 65–85% depending on alkene sterics.

Self-Validation: The disappearance of the nitro peak (~1550 cm

Application 2: Synthesis of Polysubstituted Pyrroles

Mechanism: Michael Addition

This protocol leverages Methyl 3-nitropropanoate as a "masked" 1,4-dicarbonyl system. The nitro group is first used as a nucleophile to attack a ketone, then converted into a carbonyl, creating the perfect substrate for pyrrole formation with primary amines.

Reaction Scheme Logic

Caption: Logical progression from nitroalkane to pyrrole via a 1,4-dicarbonyl intermediate.

Detailed Protocol

Phase 1: Michael Addition

-

Dissolve Methyl 3-nitropropanoate (10 mmol) and Methyl Vinyl Ketone (12 mmol) in THF (50 mL).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol, 5 mol%).

-

Stir at room temperature for 4 hours.

-

Quench with saturated NH

Cl, extract with EtOAc, and concentrate to yield the crude nitro-ketone.

Phase 2: Nef Reaction (Nitro to Carbonyl)

-

Dissolve the crude nitro-ketone in MeOH (30 mL).

-

Add NaOMe (12 mmol) at 0°C and stir for 30 mins to form the nitronate salt.

-

Pour this mixture slowly into a solution of H

SO -

Warm to room temperature and stir for 1 hour.

-

Extract with CH

Cl

Phase 3: Paal-Knorr Cyclization

-

Take the 1,4-dicarbonyl intermediate (5 mmol) in Acetic Acid (20 mL).

-

Add the desired primary amine (e.g., Aniline, Benzylamine) (5.5 mmol).

-

Reflux for 2–4 hours.

-

Pour into ice water. The pyrrole product often precipitates or can be extracted with EtOAc.

Data Summary Table

| Reaction Stage | Key Reagent | Temperature | Critical Parameter | Typical Yield |

| Michael Addition | DBU (cat.) | 25°C | Avoid polymerization of vinyl ketone | 85-95% |

| Nef Reaction | NaOMe / H | -78°C | Temperature control during acid addition | 70-80% |

| Cyclization | R-NH | 110°C | Complete removal of water | 75-90% |

References

-

Henry Reaction & Nitroalkane Reactivity

-

Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

-

-

Isoxazoline Synthesis via Nitrile Oxides

-

Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.

-

Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society, 82(20), 5339-5342.

-

-

Pyrrole Synthesis from Nitro Compounds

-

Barton, D. H. R., & Zard, S. Z. (1985).[2] "A new synthesis of pyrroles from nitroalkenes."[2][3] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.[2]

-

Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047.

-

Sources

Methyl 3-nitropropanoate in multi-step synthesis of pharmaceutical intermediates

Application Note: Methyl 3-Nitropropanoate in Pharmaceutical Synthesis

Abstract

Methyl 3-nitropropanoate (M3NP) is a bifunctional aliphatic building block that serves as a "masked"

Critical Safety Profile: The 3-NPA Warning

WARNING: NEUROTOXIC HAZARD Researchers must treat Methyl 3-nitropropanoate with extreme caution. Upon hydrolysis (enzymatic or chemical), this ester releases 3-Nitropropionic Acid (3-NPA) .

-

Mechanism of Toxicity: 3-NPA is a suicide inhibitor of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. It causes irreversible mitochondrial inhibition, leading to neurodegeneration similar to Huntington’s disease.

-

Handling Protocol:

-

Always wear double nitrile gloves and a lab coat.

-

Work exclusively in a functioning fume hood.

-

Quench all glassware and waste with aqueous NaOH (to form the water-soluble aci-nitro salt) before disposal.

-

Skin Contact: The methyl ester is lipophilic and penetrates skin rapidly. Wash immediately with soap and water if exposed.[1]

-

Strategic Utility: Why Use M3NP?

In drug discovery, M3NP solves a specific chemoselectivity problem. Synthesizing complex

The M3NP Advantage:

-

Masked Functionality: The nitro group acts as a robust protecting group for the amine.

-

C-H Acidity: The electron-withdrawing nitro and ester groups render the

-protons acidic ( -

Dipolar Cycloaddition: The nitro group can be dehydrated to a nitrile oxide, enabling [3+2] cycloadditions to form isoxazolines.

Module 1: Synthesis of Methyl 3-Nitropropanoate

While M3NP can be synthesized via the Victor Meyer reaction (displacement of alkyl halides), the Oxidative Addition to Methyl Acrylate is preferred for atom economy and scalability.

Protocol A: Nitrite Addition to Methyl Acrylate

Reaction Type: Michael-type Addition

Reagents:

-

Methyl Acrylate (1.0 equiv)

-

Sodium Nitrite (NaNO

, 1.2 equiv) -

Acetic Acid (AcOH, 1.5 equiv)

-

Solvent: DMSO or DMF (0.5 M concentration)

Step-by-Step:

-

Preparation: Dissolve NaNO

in DMSO in a round-bottom flask. The mixture may require sonication. -

Addition: Add methyl acrylate slowly at 0°C to prevent polymerization.

-

Activation: Dropwise add Acetic Acid over 30 minutes. The acid protonates the intermediate nitronate, preventing the reversible retro-Michael reaction.

-

Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (stain with KMnO

; nitro compounds often do not stain well with UV, but the ester will). -

Workup: Pour the reaction mixture into ice water. Extract with Ethyl Acetate (

). Wash the organic layer with saturated NaHCO -

Purification: Dry over MgSO

and concentrate. Vacuum distillation is recommended for high purity (bp ~65°C at 0.5 mmHg), as the residue can be unstable.

Technical Insight: The acetic acid is critical. Without it, the equilibrium favors the starting materials. The protonation traps the product as the nitro-ester.

Module 2: The -Amino Acid Gateway (Reduction)

The most common pharmaceutical application is the conversion of the nitro group to a primary amine, yielding methyl

Protocol B: Catalytic Hydrogenation

Reaction Type: Heterogeneous Reduction

Reagents:

-

M3NP (1.0 equiv)

-

Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel (for difficult substrates)

-

Solvent: Methanol (0.2 M)

-

Additive: HCl (1.0 equiv) — Critical for preventing dimerization.

Step-by-Step:

-

Setup: Purge the reaction vessel with Nitrogen.

-

Loading: Add M3NP, Methanol, and HCl. (The acid protonates the resulting amine, preventing it from attacking the ester of another molecule to form a polymer/lactam).

-

Catalyst: Carefully add Pd/C (pyrophoric hazard).

-

Hydrogenation: Exchange atmosphere with H

(balloon pressure is usually sufficient; 50 psi for faster kinetics). Stir vigorously for 4–8 hours. -

Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard).

-

Isolation: Concentrate the filtrate to obtain Methyl

-alaninate hydrochloride as a white solid.

Module 3: Isoxazoline Synthesis via [3+2] Cycloaddition

Isoxazolines are pharmacophores in modern ectoparasiticides (e.g., Fluralaner class). M3NP serves as the dipole precursor.

Protocol C: The Mukaiyama Method (Dehydration)

Reagents:

-

M3NP (1.0 equiv)

-

Dipolarophile: Styrene or substituted alkene (1.2 equiv)

-

Dehydrating Agent: Phenyl isocyanate (PhNCO) or Boc

O/DMAP. -

Base: Triethylamine (Et

N).

Mechanism:

-

Base deprotonates M3NP to the nitronate.

-

Dehydrating agent converts nitronate to Nitrile Oxide (in situ).

-

Nitrile oxide undergoes [3+2] cycloaddition with the alkene.

Step-by-Step:

-

Dissolve M3NP and the alkene in dry Toluene.

-

Add Et

N (catalytic amount if using PhNCO). -

Add Phenyl Isocyanate dropwise at room temperature. A precipitate (diphenylurea) will form as the reaction proceeds.

-

Heat to 50–60°C for 4 hours.

-

Filter off the urea byproduct.

-

Concentrate and purify via silica gel chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from Methyl Acrylate, utilizing M3NP as the central hub.

Caption: Divergent synthetic pathways for Methyl 3-nitropropanoate transforming into amino acids, aldol adducts, and heterocycles.

Data Summary: Reaction Efficiencies

| Reaction Type | Target Product | Key Reagents | Typical Yield | Critical Parameter |

| Synthesis | M3NP | NaNO | 65–75% | Temperature control (0°C start) to avoid polymerization. |

| Reduction | H | 90–98% | Acidic media required to prevent lactamization. | |

| Henry Rxn | Aldehyde, Amberlyst A-21 | 60–85% | Reversible reaction; requires careful neutralization. | |

| Cycloaddition | Isoxazoline | Alkene, PhNCO | 70–85% | Slow addition of dehydrating agent favors dipole formation. |

References

-

Synthesis of 3-Nitropropanoic Acid Derivatives: Pelletier, R. et al.[2] "Progress on 3-Nitropropionic Acid Derivatives: Synthesis and Biological Activity."[2] Biomolecules, 2024.[3]

-

The Henry (Nitroaldol) Reaction Mechanism: L. Henry. "Formation of Nitro-Alcohols."[4][5] Compt. Rend., 1895. (Historical Context). See also: Alfa Chemistry Technical Guide on Henry Reaction.

-

Isoxazoline Synthesis via Nitrile Oxides: Minakata, S. et al.[3] "Synthesis of 2-isoxazolines via 1,3-dipolar cycloaddition." Organic Letters, 2011.[3][6]

-

Safety and Toxicity of 3-Nitropropionic Acid: Cayman Chemical.[7] "Safety Data Sheet: 3-Nitropropionic Acid." 2025.[7]

- -Alanine in Pharmaceutical Applications: Trexler, E.T. et al. "International society of sports nutrition position stand: Beta-Alanine." J. Int. Soc. Sports Nutr., 2015. (Context for biological relevance of the metabolite).

Sources

Application Note: Methyl 3-Nitropropanoate as a Bifunctional Linchpin in Agrochemical Synthesis

The following Application Note and Protocol Guide details the use of Methyl 3-nitropropanoate in agrochemical synthesis.

-amino acid precursors.Executive Summary

Methyl 3-nitropropanoate (M3NP) is a high-value bifunctional building block characterized by a terminal methyl ester and a

This guide outlines the specific protocols for leveraging M3NP to synthesize isoxazoline-based insecticides (GABA-gated chloride channel antagonists) and

Safety & Handling (CRITICAL)

WARNING: MITOCHONDRIAL TOXIN Methyl 3-nitropropanoate is a derivative of 3-nitropropionic acid (3-NPA), a potent suicide inactivator of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

-

Toxicity: Neurotoxic. Ingestion or inhalation can cause irreversible striatal necrosis (similar to Huntington’s disease pathology).

-

Handling Protocol:

-

Engineering Controls: All weighing and transfers must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Deactivation: Treat spills with 10% NaOH to convert the ester/nitro compound into the water-soluble salt, then dispose of as hazardous organic waste. Do not acidify waste streams, as this may regenerate volatile species.

-

Chemical Profile & Reactivity

M3NP possesses two distinct reactive centers: the electrophilic ester and the nucleophilic/acidic nitro-methylene .

| Property | Specification |

| Formula | |

| MW | 147.11 g/mol |

| Acidity ( | |

| Stability | Stable at room temperature; avoid strong bases unless initiating reaction (risk of polymerization or Nef reaction). |

Mechanistic Versatility:

-

C-H Acidity: The nitro group renders the C3 protons highly acidic (

), allowing mild deprotonation with bases like -

1,3-Dipole Precursor: Dehydration of the primary nitro group generates a nitrile oxide , which undergoes [3+2] cycloaddition.

-

Michael Donor: The C3-nitronate acts as a soft nucleophile for conjugate additions.

Application I: Isoxazoline Synthesis (Insecticide Scaffold)

Target Class: Isoxazolines (e.g., analogues of Fluralaner/Afoxolaner). Mechanism: 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide generation.[1]

Experimental Workflow

The reaction proceeds via the Mukaiyama method, using phenyl isocyanate to dehydrate the nitro compound into a nitrile oxide intermediate, which is immediately trapped by an alkene dipolarophile.

Protocol A: Synthesis of Methyl 3-(5-substituted-isoxazol-3-yl)propanoate

Reagents:

-

Methyl 3-nitropropanoate (1.0 equiv)

-

Alkene Dipolarophile (e.g., Styrene or Allylbenzene) (1.2 equiv)

-

Phenyl Isocyanate (PhNCO) (2.2 equiv)

-

Triethylamine (

) (catalytic, 0.1 equiv) -

Solvent: Toluene or Benzene (Anhydrous)

Step-by-Step Procedure: